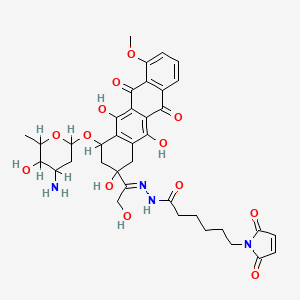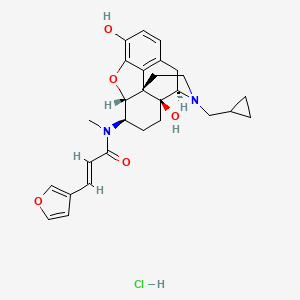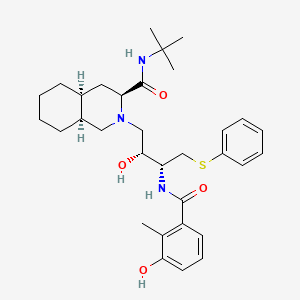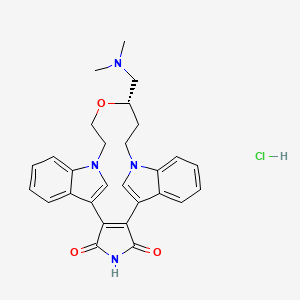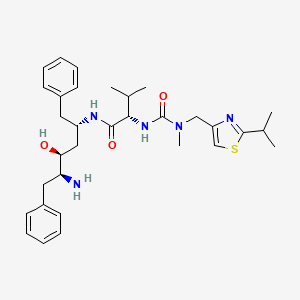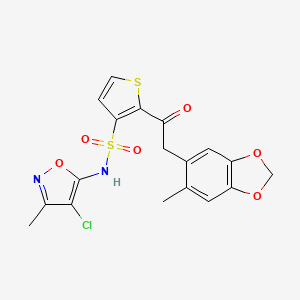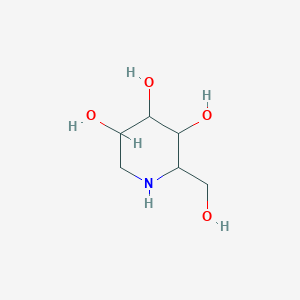
ARL 17477 Dihydrochlorid
Übersicht
Beschreibung
- ARL 17477 Dihydrochlorid ist ein selektiver neuronaler Stickstoffoxidsynthase (nNOS)-Inhibitor.
- Es zielt speziell auf nNOS ab, mit einem IC50-Wert von 1 μM, und inhibiert auch endotheliale NOS (IC50 = 17 μM).
- Die Verbindung wurde auf ihre neuroprotektiven Wirkungen untersucht, insbesondere im Zusammenhang mit ischämischen Zellschäden nach Verschluss der mittleren Hirnarterie (MCA) bei Ratten .
Wissenschaftliche Forschungsanwendungen
- ARL 17477 Dihydrochlorid wurde in verschiedenen Forschungsbereichen untersucht:
Neuroprotektion: Seine synergistische neuroprotektive Wirkung in Kombination mit NMDA- oder AMPA-Rezeptorantagonisten ist bemerkenswert.
Ischämischer Schlaganfall: Es reduziert ischämische Zellschäden nach MCA-Verschluss in Rattenmodellen.
Andere Bereiche:
Wirkmechanismus
- This compound entfaltet seine Wirkung durch selektive Hemmung von nNOS.
- Durch Blockierung der nNOS-Aktivität moduliert es die Stickstoffoxid (NO)-Produktion, die eine entscheidende Rolle in der neuronalen Signalübertragung und der vaskulären Funktion spielt.
- Die molekularen Ziele und Pfade, die an seinen neuroprotektiven Wirkungen beteiligt sind, bedürfen weiterer Untersuchungen.
Wirkmechanismus
Target of Action
ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .
Mode of Action
ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .
Biochemical Pathways
ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .
Pharmacokinetics
ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Result of Action
ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .
Action Environment
The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .
Biochemische Analyse
Biochemical Properties
ARL 17477 dihydrochloride interacts with neuronal nitrogen oxide synthase (nNOS), inhibiting its activity . The IC50 against rat nNOS is 35 nM, and it has 100-fold selectivity over endothelial and inducible isoforms .
Cellular Effects
ARL 17477 dihydrochloride reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats . It also exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents cancer growth in vitro and in vivo .
Molecular Mechanism
ARL 17477 dihydrochloride exerts its effects at the molecular level by inhibiting the activity of nNOS, thereby reducing the production of nitric oxide . It also inhibits the autophagy-lysosomal system, inducing lysosomal membrane permeabilization, impairing protein aggregate clearance, and activating transcription factor EB and lysosomal biogenesis .
Dosage Effects in Animal Models
In rats after transient MCA occlusion, ARL 17477 dihydrochloride reduced ischemic infarct volume by 53%, 23% and 6.5% respectively at dosages of 1mg/kg, 3mg/kg and 10mg/kg in a dose-dependent way .
Metabolic Pathways
It is known to inhibit nNOS, which plays a role in the nitric oxide synthesis pathway .
Subcellular Localization
Given its role as an nNOS inhibitor, it may be expected to localize to areas where nNOS is present .
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für ARL 17477 Dihydrochlorid in der Literatur nicht readily verfügbar.
- Es ist erwähnenswert, dass this compound mit Genehmigung von AstraZeneca UK Ltd. verkauft wird, was auf industrielle Produktionsmethoden hindeutet.
Analyse Chemischer Reaktionen
- ARL 17477 Dihydrochlorid durchläuft aufgrund seiner Thiophen- und Amid-Funktionsgruppen wahrscheinlich verschiedene chemische Reaktionen.
- Häufige Reagenzien und Bedingungen für diese Reaktionen hängen von den gewünschten spezifischen Transformationen ab.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden Modifikationen der aromatischen Ringe oder der Amid-Funktionalität beinhalten.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in der verfügbaren Literatur keine spezifischen ähnlichen Verbindungen erwähnt.
- Weitere Forschung könnte verwandte nNOS-Inhibitoren untersuchen und die Einzigartigkeit von ARL 17477 Dihydrochlorid hervorheben.
Eigenschaften
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBYIKSUDXMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


